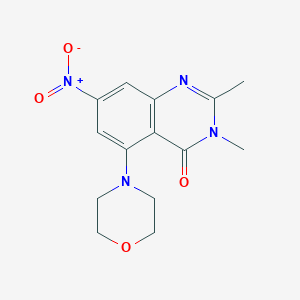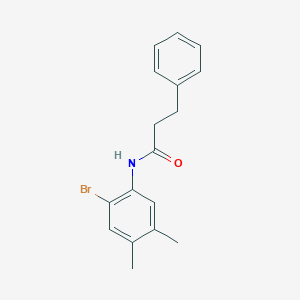
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. PD153035 has been extensively studied for its potential use as an anticancer agent, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions will be discussed in
作用机制
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one selectively binds to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation, survival, and angiogenesis, and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cancer cells. It inhibits the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are involved in cell proliferation, survival, and angiogenesis. It also induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
实验室实验的优点和局限性
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one has several advantages as an anticancer agent for lab experiments. It is highly selective for EGFR and does not inhibit other tyrosine kinases, reducing the risk of off-target effects. It also has a relatively low toxicity profile compared to other EGFR inhibitors. However, its limitations include its poor solubility and stability, which can affect its efficacy in in vivo studies.
未来方向
There are several future directions for the study of 2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one. One potential direction is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another direction is the investigation of the combination of this compound with other anticancer agents, such as chemotherapy or radiation therapy, to enhance its efficacy. Additionally, the use of this compound as a tool to study the role of EGFR in cancer biology and the identification of biomarkers that predict its response in cancer patients are also potential future directions.
Conclusion
In conclusion, this compound is a small molecule inhibitor that selectively targets the EGFR tyrosine kinase and has potential as an anticancer agent. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound and its derivatives has the potential to advance our understanding of cancer biology and lead to the development of more effective cancer therapies.
合成方法
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one can be synthesized through a multistep process that involves the reaction of 2,3-dimethylaniline with 2-chloro-5-nitrobenzoic acid to form 2,3-dimethyl-5-nitrobenzoic acid, which is then reacted with morpholine to form 2,3-dimethyl-5-morpholin-4-ylbenzoic acid. The final step involves the reaction of this intermediate with phosphoryl chloride and dimethylformamide to form this compound.
科学研究应用
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated its efficacy in inhibiting tumor growth and metastasis in animal models of cancer.
属性
IUPAC Name |
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-9-15-11-7-10(18(20)21)8-12(13(11)14(19)16(9)2)17-3-5-22-6-4-17/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMAIIOBMAJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])N3CCOCC3)C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)



![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)
![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)


![N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5862736.png)
